2-Chloro-n-hydroxyacetamide

Descripción general

Descripción

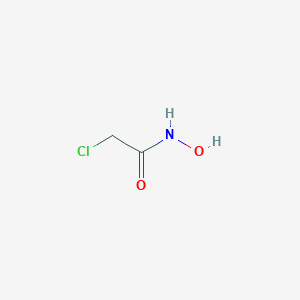

2-Chloro-n-hydroxyacetamide is an organic compound with the molecular formula C2H4ClNO2 It is a derivative of chloroacetamide, where the amide nitrogen is substituted with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-n-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of chloroacetamide with formaldehyde. This reaction typically occurs under mild conditions, with the formaldehyde acting as a hydroxymethylating agent .

Another method involves the nucleophilic substitution of 2-chloroacetamide with hydroxylamine. This reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. This method is advantageous due to its high yield and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-n-hydroxyacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyacetamide.

Deacylation: Thionyl chloride can promote the selective deacylation of this compound, resulting in the formation of the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include hydroxide ions, copper(II) acetate, and diisopropyl ethylamine.

Deacylation: Thionyl chloride is used as a reagent under anhydrous conditions to selectively deacylate the compound.

Major Products Formed

2-Hydroxyacetamide: Formed through nucleophilic substitution of the chlorine atom.

Amine Derivatives: Formed through the deacylation process promoted by thionyl chloride.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-n-hydroxyacetamide serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable reagent in organic chemistry.

Key Applications:

- Synthesis of Metalloprotease Inhibitors: This compound is utilized to create inhibitors that target metalloproteases, which are involved in numerous physiological processes and disease states.

- Anticonvulsants and Antibiotics: It plays a role in the development of compounds aimed at treating seizures and bacterial infections.

- Antimycobacterial Agents: The compound has been studied for its potential against Mycobacterium tuberculosis.

- γ-Secretase Inhibitors: Research indicates its application in developing inhibitors that affect amyloid precursor protein processing, relevant to Alzheimer's disease treatment.

Pharmaceuticals

In the pharmaceutical sector, this compound is being explored for its potential in drug development, particularly concerning cancer therapies.

Mechanism of Action:

The compound interacts with specific molecular targets, inhibiting enzymes involved in cell proliferation. This action is crucial for its role as an anti-tumor agent.

Case Study: HDAC Inhibition

A study evaluated hydroxamic acid derivatives synthesized from this compound. Compounds FP10 and FP9 exhibited significant histone deacetylase (HDAC) inhibitory activity with IC50 values of 0.09 μM and GI50 values of 22.8 μM against MCF-7 breast cancer cells, respectively . This suggests that modifications to the parent compound can enhance its anticancer potency.

Materials Science

In materials science, this compound is used in the synthesis of polymers and materials with specific properties. Its ability to undergo nucleophilic substitution reactions allows for the creation of new materials with tailored characteristics.

Common Synthetic Routes:

- Starting Materials: Chloroacetamide and hydroxylamine hydrochloride.

- Solvent: Methanol.

- Conditions: Heating under reflux conditions.

Case Studies

Neuroprotective Effects:

Research has indicated that derivatives based on this compound show moderate inhibition against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), suggesting potential applications in Alzheimer's disease treatment .

Antimicrobial Activity:

A study screened newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The findings highlighted how substituents on the phenyl ring influence biological activity .

Mecanismo De Acción

The mechanism of action of 2-chloro-n-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tumor agent, it inhibits the activity of certain enzymes involved in cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxyacetamide: A closely related compound where the chlorine atom is replaced by a hydroxyl group.

Chloroacetamide: The parent compound from which 2-chloro-n-hydroxyacetamide is derived.

Uniqueness

This compound is unique due to its dual functional groups (chlorine and hydroxyl) on the acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

2-Chloro-n-hydroxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including those targeting cancer and neurodegenerative diseases. Its unique structure, featuring both a chlorine atom and a hydroxyl group, allows it to participate in diverse chemical reactions, making it a versatile agent in drug development.

This compound can be synthesized through several methods, typically involving the reaction of chloroacetamide with hydroxylamine. This process yields the hydroxy derivative, which can further be modified to produce a range of bioactive compounds.

Common Synthetic Route:

- Starting Materials : Chloroacetamide and hydroxylamine hydrochloride.

- Solvent : Methanol.

- Conditions : Heating under reflux conditions.

- Reaction :

Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression and are implicated in various cancers.

The compound acts by inhibiting HDACs, leading to an accumulation of acetylated histones and modulation of gene expression associated with cell cycle regulation, differentiation, and apoptosis. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce tumor cell death.

Case Studies

- HDAC Inhibition : In a study evaluating a series of hydroxamic acid derivatives synthesized from this compound, compounds FP10 and FP9 exhibited significant HDAC inhibitory activity with IC50 values of 0.09 μM and GI50 values of 22.8 μM against MCF-7 breast cancer cells, respectively . These findings suggest that modifications to the parent compound can enhance its potency as an anticancer agent.

- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of derivatives based on this compound. The synthesized compounds showed moderate inhibition against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), indicating potential applications in Alzheimer's disease treatment .

Comparative Analysis

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | HDAC Inhibition | 0.09 |

| Hydroxamic Acid Derivative | AChE Inhibition | Moderate |

| Suberoylanilide Hydroxamic Acid | Standard HDAC Inhibitor | 0.057 |

Propiedades

IUPAC Name |

2-chloro-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBUDNVRUZODMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496998 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-72-5 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chloro-N-hydroxyacetamide in the synthesis of potential HDAC inhibitors?

A1: In the study, this compound serves as a key reagent to introduce the hydroxamic acid moiety into the target molecules. This is achieved through an alkylation reaction with previously synthesized oxadiazole(triazole)thiones. [] The resulting hydroxamic acid functionality is crucial for the inhibitory activity of the compounds against HDACs.

Q2: How does the structure of the synthesized compounds relate to their potential as HDAC inhibitors?

A2: The research focuses on incorporating the hydroxamic acid moiety into pyrimidine scaffolds containing either 1,3,4-oxadiazole or 1,2,4-triazole rings. [] This strategy is based on the known ability of hydroxamic acids to chelate zinc ions present in the active site of HDAC enzymes, thus inhibiting their activity. The inclusion of different heterocyclic systems aims to explore the structure-activity relationship and identify structural features that contribute to enhanced potency and selectivity towards specific HDAC isoforms.

Q3: Were any of the synthesized compounds particularly effective as HDAC inhibitors?

A3: The study identified one compound, N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting weak inhibitory activity against the HDAC8 isoform with an IC50 value of 12.7 μM. [] This finding suggests the potential of this structural class for further optimization to improve potency and explore activity against other HDAC isoforms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.